molecular formula C18H16F3NO4S B2817153 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034556-62-0

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2817153
CAS No.: 2034556-62-0
M. Wt: 399.38
InChI Key: RCTBGMRRWKZEDC-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be quite complex, with the benzofuran ring being a key component. The benzofuran ring can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives can be complex and varied. For example, the construction of a benzofuran ring can involve a free radical cyclization cascade .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups showing potential for photodynamic therapy, a treatment method for cancer. These compounds were characterized for their photophysical and photochemical properties, indicating their usefulness as Type II photosensitizers due to high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Pain Management

  • Pyrazolylbenzenesulfonamides : Another study involved the synthesis of pyrazolylbenzenesulfonamide derivatives and their evaluation in a pathological pain model in mice. Some derivatives exhibited anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Antiproliferative Activity

  • Naphthalene and Xanthene Derivatives : A study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed significant antiproliferative activity against various cancer cell lines. This highlights the potential of these compounds for cancer treatment, with specific derivatives showing higher activity than doxorubicin against certain cell lines (Motavallizadeh et al., 2014).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran compounds have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they are likely to continue to attract the attention of chemical and pharmaceutical researchers worldwide. Future research may focus on discovering novel benzofuran compounds and developing more efficient methods for their synthesis .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c1-25-17(16-10-12-4-2-3-5-15(12)26-16)11-22-27(23,24)14-8-6-13(7-9-14)18(19,20)21/h2-10,17,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTBGMRRWKZEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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